molecular formula C20H34O2 B14594578 Ethyl 3,7-dimethyl-9-(3-methylcyclohexyl)nona-2,4-dienoate CAS No. 60038-11-1

Ethyl 3,7-dimethyl-9-(3-methylcyclohexyl)nona-2,4-dienoate

Cat. No.: B14594578
CAS No.: 60038-11-1
M. Wt: 306.5 g/mol
InChI Key: FJQKAPSOZCHNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,7-dimethyl-9-(3-methylcyclohexyl)nona-2,4-dienoate is a chemical compound known for its unique structure and properties. It is an ester derived from the combination of a nonadienoic acid and an ethyl group. This compound is characterized by the presence of a cyclohexyl ring with methyl substituents, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,7-dimethyl-9-(3-methylcyclohexyl)nona-2,4-dienoate typically involves the esterification of the corresponding acid with ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dimethyl-9-(3-methylcyclohexyl)nona-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

Ethyl 3,7-dimethyl-9-(3-methylcyclohexyl)nona-2,4-dienoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3,7-dimethyl-9-(3-methylcyclohexyl)nona-2,4-dienoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3,7-dimethyl-9-(3-methylcyclohexyl)nona-2,4-dienoate can be compared with other similar compounds, such as:

    Methylcyclohexene: A related compound with a cyclohexene ring and methyl substituents.

    Ethyl 3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl ester: Another ester with a similar structure but different substituents.

The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.

Properties

CAS No.

60038-11-1

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

ethyl 3,7-dimethyl-9-(3-methylcyclohexyl)nona-2,4-dienoate

InChI

InChI=1S/C20H34O2/c1-5-22-20(21)15-18(4)9-6-8-16(2)12-13-19-11-7-10-17(3)14-19/h6,9,15-17,19H,5,7-8,10-14H2,1-4H3

InChI Key

FJQKAPSOZCHNPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C=CCC(C)CCC1CCCC(C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.